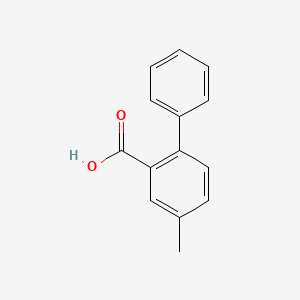

5-Methyl-2-phenylbenzoic acid

Description

5-Methyl-2-phenylbenzoic acid is a substituted benzoic acid derivative characterized by a methyl group at the 5-position and a phenyl group at the 2-position of the benzene ring. This structural configuration imparts unique physicochemical properties, such as altered solubility, acidity, and reactivity compared to simpler benzoic acid derivatives.

Properties

IUPAC Name |

5-methyl-2-phenylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c1-10-7-8-12(13(9-10)14(15)16)11-5-3-2-4-6-11/h2-9H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUBWFNDPWDNPTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50596625 | |

| Record name | 4-Methyl[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50596625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2840-46-2 | |

| Record name | 4-Methyl[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50596625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-[1,1'-biphenyl]-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

There are several synthetic routes to prepare 5-Methyl-2-phenylbenzoic acid. One common method involves the reaction of mesityl(phenyl)iodonium trifluoromethanesulfonate with m-Toluic acid . This reaction typically uses palladium diacetate as a catalyst in water at 100°C for 3 hours . Another method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are proprietary to the manufacturing companies.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-phenylbenzoic acid undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: It can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

5-Methyl-2-phenylbenzoic acid has diverse applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and in the preparation of various derivatives.

Biology: This compound is studied for its potential biological activities and interactions with biomolecules.

Industry: It is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 5-Methyl-2-phenylbenzoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

5-Methoxy-2-methylbenzoic Acid

5-Hydroxy-2-methylbenzoic Acid

- Structure : Methyl at position 2, hydroxyl (–OH) at position 5.

- Key Differences :

- Applications: Used in pharmaceutical intermediates and dyes due to its reactive phenolic moiety .

5-Iodo-2-methylbenzoic Acid

- Structure : Methyl at position 2, iodine at position 5.

- Iodo-substituted derivatives are valuable in radiolabeling or cross-coupling reactions, unlike the phenyl variant .

Physicochemical Properties Comparison

| Compound Name | Substituents (Position) | Molecular Weight (g/mol) | Solubility Trends | Melting Point (°C) | Acidity (pKa) |

|---|---|---|---|---|---|

| This compound | –CH₃ (5), –C₆H₅ (2) | ~242 | Low in water, high in DMSO | ~180–190 (est.) | ~3.8–4.2 |

| 5-Methoxy-2-methylbenzoic acid | –CH₃ (2), –OCH₃ (5) | ~180 | Moderate in ethanol | ~150–160 | ~4.5–5.0 |

| 5-Hydroxy-2-methylbenzoic acid | –CH₃ (2), –OH (5) | ~168 | High in water | ~200–210 | ~2.5–3.0 |

| 5-Iodo-2-methylbenzoic acid | –CH₃ (2), –I (5) | ~276 | Low in water, high in DMF | ~220–230 | ~3.0–3.5 |

Biological Activity

5-Methyl-2-phenylbenzoic acid (C14H12O2) is a benzoic acid derivative that has garnered attention for its potential biological activities. This compound's structure, characterized by a methyl group and a phenyl group attached to the benzoic acid core, influences its interactions within biological systems. This article explores the biological activity of this compound, including its mechanisms of action, biochemical properties, and potential therapeutic applications.

This compound has a molecular weight of 212.24 g/mol. The synthesis typically involves reactions that introduce the methyl and phenyl groups onto the benzoic acid framework, often using methods such as Friedel-Crafts acylation or electrophilic aromatic substitution. The compound can also undergo various chemical reactions, including oxidation and reduction, which can modify its biological activity.

The biological activity of this compound is largely attributed to its interaction with specific biomolecules:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways. For instance, studies suggest it could inhibit peroxidase activity in cytochrome c, which is crucial for cellular respiration and oxidative stress response .

- Cell Signaling Pathways : It is hypothesized that this compound can influence cell signaling pathways by interacting with receptors or modifying gene expression through epigenetic mechanisms.

This compound exhibits several biochemical properties that contribute to its biological activity:

| Property | Description |

|---|---|

| Molecular Formula | C14H12O2 |

| Molecular Weight | 212.24 g/mol |

| Solubility | Soluble in organic solvents; limited solubility in water |

| pKa | Approximately 4.5 (indicating acidic nature) |

| Stability | Stable under standard laboratory conditions; sensitive to strong oxidizers |

Biological Activity and Case Studies

Research has indicated various biological activities associated with this compound:

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by modulating cytokine production and reducing oxidative stress markers in cellular models.

- Anticancer Potential : Investigations into the anticancer properties have shown that this compound can induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways.

- Neuroprotective Effects : Some studies have reported neuroprotective effects against oxidative stress in neuronal cells, suggesting a role in protecting against neurodegenerative diseases.

Research Findings

A notable study highlighted the compound's ability to inhibit peroxidase activity of cytochrome c, demonstrating its potential as a therapeutic agent in conditions characterized by oxidative stress . The study involved biochemical assays measuring enzyme activity in the presence of varying concentrations of this compound, showing significant inhibition at micromolar concentrations.

Table 2: Inhibition of Cytochrome c Peroxidase Activity

| Concentration (µM) | Inhibition (%) |

|---|---|

| 1 | 15 |

| 10 | 45 |

| 50 | 78 |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Methyl-2-phenylbenzoic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation or Suzuki-Miyaura coupling. For example, derivatives of benzoic acid often employ palladium-catalyzed cross-coupling reactions to introduce aryl groups. Reaction parameters such as temperature (e.g., 60–100°C), solvent polarity (e.g., THF or DMF), and catalyst loading (e.g., 1–5 mol% Pd) critically affect yield and purity. Post-synthesis purification via recrystallization or column chromatography is necessary to achieve >95% purity .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR spectroscopy : H and C NMR for confirming substituent positions and methyl-phenyl integration.

- HPLC-MS : To assess purity and molecular ion peaks ([M+H]+).

- X-ray crystallography : For resolving crystal packing and stereoelectronic effects, as demonstrated in studies of structurally similar benzoic acid derivatives .

- FT-IR : To identify carboxylic acid (C=O stretch ~1700 cm) and aromatic C-H bending modes .

Q. What are the primary research applications of this compound in drug discovery?

- Methodological Answer : This compound serves as a precursor for bioactive molecules, such as nonsteroidal anti-inflammatory drugs (NSAIDs) or kinase inhibitors. Its carboxylic acid group enables conjugation with heterocycles (e.g., triazoles or thiadiazoles) to enhance pharmacokinetic properties. For example, similar derivatives have been explored as intermediates in anticancer agent synthesis .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to address low yields in scale-up processes?

- Methodological Answer : Yield optimization involves:

- Catalyst screening : Testing Pd/C, Pd(OAc), or ligand-assisted systems (e.g., SPhos) to enhance cross-coupling efficiency.

- Microwave-assisted synthesis : Reducing reaction time (e.g., from 24h to 2h) while maintaining >90% yield.

- In-line analytics : Using PAT (Process Analytical Technology) tools like ReactIR to monitor reaction progression in real time .

Q. How should researchers resolve contradictions in spectral data (e.g., NMR vs. XRD) for this compound derivatives?

- Methodological Answer : Discrepancies between solution-phase (NMR) and solid-state (XRD) data often arise from conformational flexibility or polymorphism. Strategies include:

- Dynamic NMR : To detect rotational barriers in solution.

- DFT calculations : Comparing experimental XRD data with computed structures (e.g., B3LYP/6-31G* level) to validate stereoelectronic effects.

- Variable-temperature XRD : To study thermal expansion and phase transitions .

Q. What computational modeling approaches are suitable for predicting the reactivity of this compound in catalytic systems?

- Methodological Answer :

- Density Functional Theory (DFT) : To map reaction pathways, such as Pd-catalyzed coupling barriers.

- Molecular Dynamics (MD) : Simulating solvent effects on transition states.

- QSPR models : Correlating substituent electronic parameters (Hammett σ) with reaction rates .

Q. How can researchers mitigate stability issues (e.g., degradation under acidic conditions) during storage of this compound?

- Methodological Answer : Stability protocols include:

- Lyophilization : To prevent hydrolysis of the carboxylic acid group.

- Inert atmosphere storage : Using argon-sealed vials to avoid oxidation.

- pH-controlled buffers : Storing in neutral pH (6–8) to minimize decarboxylation .

Q. What role does this compound play in the synthesis of heterocyclic compounds, and how can regioselectivity be controlled?

- Methodological Answer : The compound acts as a carboxylate precursor for constructing heterocycles like benzothiazoles or triazoles. Regioselectivity is achieved via:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.